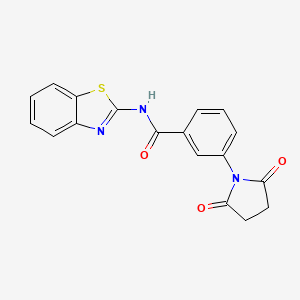

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

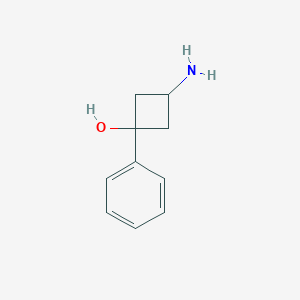

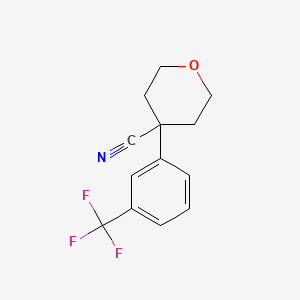

“N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a complex organic compound. Isoxazole, a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions, is a part of this compound . Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential .

Molecular Structure Analysis

The molecular structure of “N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is complex, involving several rings and functional groups . The isoxazole ring is a key part of the structure .Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives are diverse and depend on the specific groups attached to the isoxazole ring . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” would depend on its specific structure . For example, the compound’s solubility, density, and boiling point would be determined by its molecular structure .Aplicaciones Científicas De Investigación

Anticancer Applications

Isoxazole derivatives, including our compound of interest, have been identified as potent Hsp90 inhibitors . Hsp90 is a heat shock protein that plays a crucial role in the folding, maintenance, and stability of various client proteins necessary for cell growth and survival, particularly in tumor cells . By inhibiting Hsp90, these compounds can disrupt the growth and proliferation of cancer cells, making them promising candidates for anticancer therapy.

Antimicrobial Activity

The isoxazole moiety is known for its antimicrobial properties. Compounds with this structure have been shown to be effective against a range of bacterial and fungal pathogens. This makes them valuable for the development of new antimicrobial agents that could be used to treat infections resistant to current medications .

Antiviral Properties

Isoxazole compounds have demonstrated activity against various viruses, including HSV-1, HSV-2, HIV-1, HIV-2, and different strains of influenza . The ability to inhibit viral replication makes these compounds significant for the development of antiviral drugs, especially in the face of emerging viral diseases.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of isoxazole derivatives are well-documented. They can modulate inflammatory pathways and provide relief from pain, which is beneficial for conditions like arthritis and other inflammatory diseases .

Antidepressant and Anxiolytic Uses

Some isoxazole derivatives exhibit properties that can affect neurotransmitter systems in the brain, providing potential antidepressant and anxiolytic benefits. This opens up possibilities for their use in treating mood disorders and anxiety-related conditions .

Anticonvulsant Potential

Isoxazole compounds have shown promise as anticonvulsants, helping to control seizures in various forms of epilepsy. Their ability to stabilize neuronal firing rates makes them interesting candidates for further research in this area .

Immunosuppressive Capabilities

The immunosuppressive nature of certain isoxazole derivatives can be harnessed for conditions where the immune system needs to be modulated, such as in autoimmune diseases or organ transplantation .

Kinase Inhibition for Cancer Therapy

Isoxazole derivatives can act as kinase inhibitors, targeting specific enzymes involved in cell signaling pathways that are often dysregulated in cancer. By inhibiting these kinases, the compounds can exert a therapeutic effect in various types of cancer .

Mecanismo De Acción

Target of Action

It is known that isoxazole derivatives exhibit a wide range of biological activities and therapeutic potential . They have been studied for their potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants .

Mode of Action

It is known that the substitution of various groups on the isoxazole ring imparts different activity . The lone pair on the nitrogen atom in the oxazole ring can act as a nucleophile, reacting with electrophiles.

Biochemical Pathways

Isoxazole derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Isoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,5-dimethyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O3/c1-6-5-7(16-17(6)2)9(18)13-11-15-14-10(19-11)8-3-4-12-20-8/h3-5H,1-2H3,(H,13,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAWUIFEIXZACW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2886304.png)

![1-(1,3-benzodioxol-5-yl)-2-[4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B2886312.png)

![methyl 4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2886313.png)